1-(Chloromethyl)-2,3-dimethylbenzene

Description

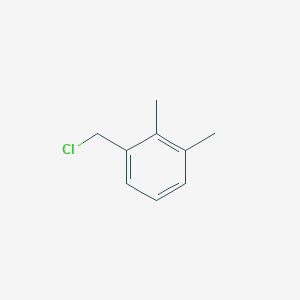

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(chloromethyl)-2,3-dimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11Cl/c1-7-4-3-5-9(6-10)8(7)2/h3-5H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHMJJIHXWABUHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)CCl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10929455 | |

| Record name | 1-(Chloromethyl)-2,3-dimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10929455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13651-55-3 | |

| Record name | 13651-55-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405480 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(Chloromethyl)-2,3-dimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10929455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and characterization of 1-(Chloromethyl)-2,3-dimethylbenzene

An In-depth Technical Guide to the Synthesis and Characterization of 1-(Chloromethyl)-2,3-dimethylbenzene

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, a key intermediate in the development of pharmaceuticals and specialty chemicals. The primary synthetic route detailed is the Blanc chloromethylation of 2,3-dimethylbenzene, a robust and well-established electrophilic aromatic substitution reaction. This document elucidates the underlying reaction mechanism, provides a detailed, field-proven experimental protocol, and outlines critical safety considerations. Furthermore, it presents a systematic approach to the structural verification and purity assessment of the final product using modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This guide is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically rigorous resource for the preparation and validation of this important chemical building block.

Introduction

This compound, also known as 2,3-dimethylbenzyl chloride, is a substituted aromatic hydrocarbon with the chemical formula C₉H₁₁Cl.[1] Its structure, featuring a reactive chloromethyl group ortho to two methyl substituents on a benzene ring, makes it a versatile precursor in organic synthesis. The chloromethyl moiety serves as an excellent electrophilic site, readily undergoing nucleophilic substitution reactions. This reactivity is leveraged in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs), agrochemicals, and dyes.[2][3][4]

The strategic importance of this compound lies in its ability to introduce the 2,3-dimethylbenzyl group into a target molecule, a structural motif found in various biologically active compounds. The objective of this guide is to provide a self-contained, expert-level protocol for the reliable synthesis of this compound and its subsequent, unambiguous characterization.

Synthesis via Blanc Chloromethylation

The most common and efficient method for preparing this compound is the Blanc chloromethylation reaction.[5][6] This reaction, discovered by Gustave Louis Blanc in 1923, is a type of electrophilic aromatic substitution that introduces a chloromethyl group onto an aromatic ring using formaldehyde and hydrogen chloride, typically catalyzed by a Lewis acid like zinc chloride (ZnCl₂).[5][6][7]

Principle and Rationale

The starting material, 2,3-dimethylbenzene, is an activated aromatic ring due to the electron-donating nature of the two methyl groups.[8] This activation facilitates electrophilic attack. The Blanc reaction is chosen for its directness and use of readily available, cost-effective reagents. The reaction proceeds by generating a potent electrophile in situ from formaldehyde and HCl, which then attacks the electron-rich aromatic ring.

Reaction Mechanism

The mechanism of the Blanc chloromethylation is analogous to a Friedel-Crafts alkylation.[7][9] The key steps are as follows:

-

Electrophile Generation: Under acidic conditions and in the presence of the Lewis acid catalyst (ZnCl₂), formaldehyde is protonated. This protonation makes the carbonyl carbon significantly more electrophilic.[5][6] The electrophilic species can be represented as a protonated carbonyl, an (chloromethyl)oxonium cation, or a chlorocarbenium cation (ClCH₂⁺).[5]

-

Electrophilic Attack: The π-electrons of the 2,3-dimethylbenzene ring attack the electrophilic carbon, forming a resonance-stabilized carbocation intermediate (a sigma complex).

-

Rearomatization: A proton is lost from the ring, restoring aromaticity and yielding a hydroxymethyl intermediate (2,3-dimethylbenzyl alcohol).

-

Conversion to Chloride: The benzylic alcohol is rapidly converted to the final product, this compound, by reaction with hydrogen chloride under the acidic reaction conditions.[5][6]

References

- 1. This compound | C9H11Cl | CID 347037 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. Buy 1-(Chloromethyl)-3-ethylbenzene | 55190-53-9 [smolecule.com]

- 4. chembk.com [chembk.com]

- 5. Blanc chloromethylation - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. grokipedia.com [grokipedia.com]

- 8. jk-sci.com [jk-sci.com]

- 9. Blanc Reaction [organic-chemistry.org]

Spectroscopic and Synthetic Elucidation of 2,3-Dimethylbenzyl Chloride: A Technical Guide for Chemical Researchers

Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties and synthetic methodology for 2,3-dimethylbenzyl chloride (CAS No. 13651-55-3), a key intermediate in various organic syntheses. This document is intended for researchers, scientists, and professionals in drug development and fine chemical manufacturing. We will delve into the nuanced interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, providing a foundational understanding of its structural characteristics. Furthermore, a detailed, field-proven protocol for its synthesis is presented, emphasizing reaction causality and self-validating analytical checks for purity and identity.

Introduction: The Role of Spectroscopic Analysis in Chemical Synthesis

In the realm of synthetic chemistry, the unambiguous characterization of molecular structures is paramount. Spectroscopic techniques such as NMR, IR, and MS form the cornerstone of this analytical process, each providing a unique piece of the structural puzzle. For a molecule like 2,3-dimethylbenzyl chloride, where isomeric purity is critical, a thorough understanding of its spectral signature is indispensable. This guide will dissect the spectroscopic data, offering insights into how the specific arrangement of the methyl and chloromethyl groups on the benzene ring influences the spectral output.

Substituted benzyl chlorides are a versatile class of organic compounds, serving as crucial building blocks in the synthesis of a wide array of more complex molecules, including pharmaceuticals and agrochemicals.[1] The reactivity of the benzylic chloride moiety makes it a valuable handle for introducing the 2,3-dimethylbenzyl group into various molecular scaffolds.

Spectroscopic Characterization of 2,3-Dimethylbenzyl Chloride

The structural elucidation of 2,3-dimethylbenzyl chloride, with the molecular formula C₉H₁₁Cl and a molecular weight of 154.64 g/mol , relies on the combined interpretation of its NMR, IR, and MS spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

The proton NMR spectrum of 2,3-dimethylbenzyl chloride is expected to exhibit distinct signals corresponding to the aromatic protons, the benzylic methylene protons, and the methyl protons. The ortho- and para-directing effects of the methyl groups and the electron-withdrawing nature of the chloromethyl group will influence the chemical shifts of the aromatic protons.

-

Aromatic Protons (Ar-H): The three protons on the benzene ring will appear in the aromatic region (typically δ 7.0-7.5 ppm). Due to the substitution pattern, they will likely present as a complex multiplet.

-

Benzylic Protons (-CH₂Cl): A characteristic singlet for the two benzylic protons is expected around δ 4.5-4.8 ppm. The downfield shift is due to the deshielding effect of the adjacent chlorine atom.

-

Methyl Protons (-CH₃): Two distinct singlets for the two methyl groups will be observed in the upfield region (typically δ 2.2-2.4 ppm).

The carbon NMR spectrum provides information on the number and electronic environment of the carbon atoms in the molecule.

Table 1: Predicted ¹³C NMR Chemical Shifts for 2,3-Dimethylbenzyl Chloride

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Quaternary Aromatic (C-Cl) | ~137-140 |

| Quaternary Aromatic (C-CH₃) | ~135-138 |

| Aromatic CH | ~125-130 |

| Benzylic (-CH₂Cl) | ~45-48 |

| Methyl (-CH₃) | ~15-20 |

Note: These are predicted values and may vary slightly based on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Table 2: Characteristic IR Absorption Bands for 2,3-Dimethylbenzyl Chloride

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 3100-3000 | C-H Aromatic Stretch | Medium |

| 2980-2850 | C-H Aliphatic Stretch (CH₃, CH₂) | Medium |

| 1600, 1480 | C=C Aromatic Ring Stretch | Medium |

| 1260 | CH₂ Wag (Benzylic) | Strong |

| 800-700 | C-H Aromatic Out-of-Plane Bend | Strong |

| 700-600 | C-Cl Stretch | Strong |

The presence of a strong absorption band around 1260 cm⁻¹ is particularly indicative of the chloromethyl group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification.

For 2,3-dimethylbenzyl chloride, the molecular ion peak [M]⁺ would be observed at m/z 154, with a characteristic isotopic peak [M+2]⁺ at m/z 156 with approximately one-third the intensity of the molecular ion peak, which is indicative of the presence of a single chlorine atom.

The primary fragmentation pathway involves the loss of the chlorine atom to form the stable 2,3-dimethylbenzyl carbocation, which would give a strong peak at m/z 119. Further fragmentation of this ion is also expected.

Synthesis of 2,3-Dimethylbenzyl Chloride: A Validated Protocol

The synthesis of 2,3-dimethylbenzyl chloride can be reliably achieved through the chlorination of 2,3-dimethylbenzyl alcohol using thionyl chloride. This method is preferred due to its high yield and the straightforward purification of the product.

Causality of Experimental Choices

-

Choice of Reagent: Thionyl chloride (SOCl₂) is an excellent chlorinating agent for alcohols. The reaction byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies the workup procedure as they can be easily removed.

-

Solvent: An inert aprotic solvent such as dichloromethane (CH₂Cl₂) or diethyl ether is used to dissolve the starting material and facilitate the reaction without participating in it.

-

Temperature: The reaction is typically carried out at or below room temperature to control the reaction rate and minimize the formation of byproducts. An initial cooling period is often employed during the addition of thionyl chloride, as the reaction can be exothermic.

Step-by-Step Experimental Protocol

Materials:

-

2,3-Dimethylbenzyl alcohol

-

Thionyl chloride (SOCl₂)

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,3-dimethylbenzyl alcohol (1.0 eq) in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add thionyl chloride (1.1-1.2 eq) dropwise to the stirred solution over 15-20 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and saturated sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 2,3-dimethylbenzyl chloride.

-

If necessary, purify the product by vacuum distillation or flash column chromatography on silica gel.

Self-Validating System: The purity of the synthesized 2,3-dimethylbenzyl chloride should be confirmed by comparing its spectroscopic data (NMR, IR, MS) with the reference data provided in this guide. The absence of a broad -OH peak in the IR spectrum and the disappearance of the corresponding alcohol proton signal in the ¹H NMR spectrum are key indicators of a complete reaction.

Workflow and Logical Relationships

The following diagram illustrates the workflow for the synthesis and spectroscopic characterization of 2,3-dimethylbenzyl chloride.

Caption: Workflow for the synthesis and spectroscopic analysis of 2,3-dimethylbenzyl chloride.

Conclusion

This technical guide has provided a detailed examination of the spectroscopic characteristics and a reliable synthetic protocol for 2,3-dimethylbenzyl chloride. By understanding the nuances of its NMR, IR, and MS data, researchers can confidently identify and assess the purity of this important chemical intermediate. The provided synthetic methodology, grounded in established chemical principles, offers a practical and efficient route to this compound. Adherence to the described analytical checks will ensure the quality and reliability of the synthesized material for subsequent applications in research and development.

References

Physical and chemical properties of 1-(Chloromethyl)-2,3-dimethylbenzene

An In-depth Technical Guide to 1-(Chloromethyl)-2,3-dimethylbenzene

Introduction

This compound, also commonly known as 2,3-dimethylbenzyl chloride, is a substituted aromatic hydrocarbon of significant interest in synthetic organic chemistry. As a member of the benzyl halide family, its chemical behavior is dominated by the reactive chloromethyl group attached to the o-xylene backbone. This reactivity makes it a versatile intermediate and building block for the synthesis of more complex molecules, finding applications in the development of pharmaceuticals, agrochemicals, and dyes.[1][2] For researchers and drug development professionals, a thorough understanding of this compound's properties is essential for its effective and safe utilization in synthetic strategies, enabling the precise introduction of the 2,3-dimethylbenzyl moiety to modulate a target molecule's steric, electronic, and pharmacokinetic properties.

This guide provides a comprehensive technical overview of this compound, consolidating its physical, chemical, and spectroscopic data. It further details its core reactivity, a representative synthetic protocol, and critical safety guidelines, grounded in established chemical principles to support advanced research and development.

Chemical Identity and Structural Characteristics

The foundational step in utilizing any chemical reagent is confirming its identity. This compound is unambiguously defined by its molecular structure and associated identifiers.

Caption: Molecular Structure of this compound.

Table 1: Core Chemical Identifiers

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | This compound | [3] |

| Synonyms | 2,3-Dimethylbenzyl chloride | [3] |

| CAS Number | 50449-64-4 (Note: PubChem lists multiple CAS numbers, including 13651-55-3) | [3] |

| Molecular Formula | C₉H₁₁Cl | [3] |

| Molecular Weight | 154.63 g/mol | [3] |

| Canonical SMILES | CC1=C(C(=CC=C1)CCl)C | [3] |

| InChIKey | CHMJJIHXWABUHA-UHFFFAOYSA-N |[3] |

Physical and Spectroscopic Properties

The physical state and spectroscopic signature of a compound are critical for practical handling, reaction monitoring, and quality control.

Physical Properties

These properties dictate the conditions required for storage, handling, and reaction setup.

Table 2: Physical Characteristics

| Property | Value | Source(s) |

|---|---|---|

| Appearance | Clear, colorless to light yellow liquid | [4] |

| Boiling Point | 70°C at 5 mmHg | [5] |

| Melting Point | 33-35°C | [5] |

| Density | 1.033 g/cm³ (Predicted) | [5] |

| Solubility | Insoluble in water; miscible with alcohol, ether, and other organic solvents. |[6][7] |

Spectroscopic Profile: The Chemical Fingerprint

Spectroscopic analysis provides an unambiguous confirmation of the molecule's structure. While specific spectra are proprietary, the expected features can be expertly predicted based on the structure.

Table 3: Predicted Spectroscopic Data

| Technique | Expected Features |

|---|---|

| ¹H NMR | Aromatic Protons (3H): Complex multiplet signals expected in the ~7.0-7.3 ppm region. The substitution pattern breaks simple symmetry, leading to distinct signals for each aromatic proton. Benzylic Protons (-CH₂Cl, 2H): A sharp singlet around ~4.5-4.7 ppm. The chemical shift is downfield due to the electronegative chlorine atom. Methyl Protons (-CH₃, 6H): Two distinct singlets, each integrating to 3H, expected around ~2.2-2.4 ppm. Their chemical environments are non-equivalent. |

| ¹³C NMR | Aromatic Carbons: Six distinct signals in the ~125-140 ppm range, confirming the lack of symmetry in the benzene ring.[8] Benzylic Carbon (-CH₂Cl): A signal around ~45-50 ppm. Methyl Carbons (-CH₃): Two distinct signals in the aliphatic region, ~15-20 ppm. |

| Infrared (IR) | C-H (Aromatic): Stretching vibrations just above 3000 cm⁻¹ (~3030-3080 cm⁻¹).[9] C-H (Alkyl): Stretching vibrations just below 3000 cm⁻¹ (~2850-2975 cm⁻¹).[9] C=C (Aromatic): Characteristic ring stretching peaks around 1600 cm⁻¹ and 1500 cm⁻¹.[9] C-Cl Stretch: A signal in the fingerprint region, typically between 600-800 cm⁻¹. |

| Mass Spec. (MS) | Molecular Ion (M⁺): A peak at m/z 154.[3] The key diagnostic feature is the M+2 isotope peak at m/z 156, with an intensity approximately one-third that of the M⁺ peak, which is characteristic of a molecule containing a single chlorine atom. Primary Fragment: Loss of a chlorine radical (•Cl) to form the stable 2,3-dimethylbenzyl carbocation at m/z 119. |

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound stems from the high reactivity of the benzylic chloride. This position is activated towards nucleophilic substitution because the transition state and any carbocation intermediate are stabilized by resonance with the adjacent aromatic ring.

Core Reactivity: Nucleophilic Substitution

The primary reaction pathway involves the displacement of the chloride ion by a wide range of nucleophiles. This reaction can proceed through either an Sₙ1 or Sₙ2 mechanism, depending on the nucleophile, solvent, and reaction conditions. This versatility allows for the facile formation of new carbon-carbon, carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds.

Caption: Core reactivity pathways for this compound.

Applications in Drug Development

In medicinal chemistry, the 2,3-dimethylbenzyl group can be introduced to a lead compound to probe structure-activity relationships (SAR). The steric bulk of the two adjacent methyl groups can enforce specific conformations, improve binding selectivity, or block sites of metabolic degradation, thereby enhancing the compound's pharmacokinetic profile. Its use as a chemical intermediate is widespread in the synthesis of various industrial chemicals, including pesticides and dyes.[1][2]

Representative Synthesis Protocol

While various methods exist, a common and reliable laboratory-scale synthesis involves the chlorination of the corresponding alcohol, 2,3-dimethylbenzyl alcohol, using thionyl chloride (SOCl₂). This method is generally high-yielding and the byproducts (SO₂ and HCl) are gaseous, simplifying purification.[10]

Protocol: Synthesis from (2,3-Dimethylphenyl)methanol

-

Expertise & Rationale: This protocol employs thionyl chloride, a highly effective chlorinating agent for benzylic alcohols. A small amount of a tertiary amine base like pyridine is often used to catalyze the reaction and neutralize the HCl byproduct, preventing potential side reactions. The workup is designed to systematically remove unreacted reagents and byproducts.

-

Step 1: Reaction Setup

-

Equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a gas outlet connected to a scrubber (containing NaOH solution to neutralize HCl and SO₂ gases).

-

Under an inert atmosphere (e.g., nitrogen or argon), dissolve (2,3-dimethylphenyl)methanol (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane or toluene).

-

Cool the solution to 0°C in an ice bath.

-

-

Step 2: Reagent Addition

-

Add thionyl chloride (SOCl₂, ~1.2 eq) dropwise to the stirred solution via the dropping funnel over 20-30 minutes, ensuring the internal temperature does not rise significantly.

-

Causality Insight: Dropwise addition at low temperature is crucial to control the exothermic reaction and prevent the formation of undesired byproducts.

-

-

Step 3: Reaction and Monitoring

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting alcohol spot has been completely consumed.

-

-

Step 4: Workup and Isolation

-

Carefully and slowly pour the reaction mixture over crushed ice to quench the excess thionyl chloride.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Wash the organic layer sequentially with water, a saturated sodium bicarbonate (NaHCO₃) solution (to remove residual acid), and finally with brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

-

Step 5: Purification

-

The resulting crude oil is typically purified by vacuum distillation to yield this compound as a clear liquid.

-

Safety, Handling, and Storage

Scientific integrity demands a rigorous approach to safety. This compound is a hazardous substance requiring strict handling protocols.

GHS Hazard Classification

This compound is classified with significant hazards that necessitate careful handling.

-

H302: Harmful if swallowed[3]

-

H314: Causes severe skin burns and eye damage[3]

-

H335: May cause respiratory irritation[3]

Safe Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Always handle this chemical within a certified chemical fume hood to prevent inhalation of vapors.[11] Ensure an eyewash station and safety shower are immediately accessible.[12]

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile), a flame-retardant lab coat, and closed-toe shoes.[12]

-

Respiratory Protection: If working outside a fume hood or if exposure limits are exceeded, use a NIOSH/MSHA-approved respirator with an organic vapor cartridge.[12]

-

First Aid Measures

-

If Inhaled: Immediately remove the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor immediately.

-

If on Skin: Take off immediately all contaminated clothing. Rinse skin with plenty of water or shower for at least 15 minutes. Call a POISON CENTER or doctor immediately.[13]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Call a POISON CENTER or doctor immediately.

-

If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor immediately.[13]

Storage and Disposal

-

Storage: Store in a cool, dry, and well-ventilated place, away from heat, sparks, and open flames.[11] Keep the container tightly closed and store locked up in a corrosion-resistant container.

-

Disposal: Dispose of contents and container in accordance with all local, regional, and national regulations. Do not allow it to enter the environment.[12]

Conclusion

This compound is a valuable yet hazardous chemical intermediate. Its utility is centered on the reactive benzylic chloride, which serves as a handle for introducing the 2,3-dimethylbenzyl group into a variety of molecular scaffolds. A comprehensive understanding of its physical properties, spectroscopic characteristics, and reactivity profile, combined with a strict adherence to safety protocols, is paramount for its successful application in the demanding fields of chemical research and drug development.

References

- 1. FR2777277A1 - Production of chloromethyl benzene derivatives by chlorinating mono- or dimethylbenzenes - Google Patents [patents.google.com]

- 2. Xylene - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. This compound | C9H11Cl | CID 347037 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. 2-(chloromethyl)-1,3-dimethylbenzene [chembk.com]

- 6. Xylene [drugfuture.com]

- 7. M-Xylene | C6H4(CH3)2 | CID 7929 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. The three isomers of dimethylbenzene are commonly named ortho-xyl... | Study Prep in Pearson+ [pearson.com]

- 9. C8H10 infrared spectrum of 1,3-dimethylbenzene prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of meta-xylene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. researchgate.net [researchgate.net]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 2,3-Dimethylbenzyl Chloride (CAS 13651-55-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dimethylbenzyl chloride, registered under CAS number 13651-55-3, is a substituted aromatic haloalkane that serves as a valuable intermediate in organic synthesis. Its chemical structure, featuring a chloromethyl group attached to a 2,3-dimethylphenyl moiety, provides a reactive site for nucleophilic substitution, making it a versatile building block for the introduction of the 2,3-dimethylbenzyl group in the synthesis of more complex molecules. This guide provides a comprehensive overview of its chemical structure, properties, synthesis, reactivity, and applications, with a focus on its relevance to pharmaceutical and chemical research.

Chemical Structure and Identification

The structure of 2,3-Dimethylbenzyl chloride is characterized by a benzene ring substituted with two methyl groups at positions 2 and 3, and a chloromethyl group at position 1.

-

IUPAC Name: 1-(chloromethyl)-2,3-dimethylbenzene

-

CAS Number: 13651-55-3

-

Molecular Formula: C₉H₁₁Cl

-

Synonyms: 2,3-Dimethylbenzyl chloride, Benzene, 1-(chloromethyl)-2,3-dimethyl-

Physicochemical Properties

2,3-Dimethylbenzyl chloride is a colorless liquid with a characteristic strong odor.[1] A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Source |

| Molecular Weight | 154.64 g/mol | [2] |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 227 °C at 760 mmHg | [3][4] |

| Density | 1.033 g/cm³ | [3][4] |

| Flash Point | 89.2 °C | [3] |

| Refractive Index | 1.522 | [3] |

| Vapor Pressure | 0.119 mmHg at 25°C | [3] |

Synthesis and Mechanistic Considerations

The synthesis of 2,3-Dimethylbenzyl chloride typically involves the chlorination of 2,3-dimethylbenzyl alcohol. A general and effective method for this transformation is the reaction of the corresponding alcohol with thionyl chloride (SOCl₂), often in the presence of a solvent like dichloromethane (CH₂Cl₂) and a catalytic amount of N,N-dimethylformamide (DMF).

Plausible Synthesis Protocol:

Disclaimer: The following protocol is a generalized procedure based on the conversion of benzyl alcohols to benzyl chlorides and has been adapted for 2,3-dimethylbenzyl chloride. Researchers should perform their own reaction optimization and safety assessment.

Reaction:

2,3-dimethylbenzyl alcohol + SOCl₂ → 2,3-Dimethylbenzyl chloride + SO₂ + HCl

Step-by-Step Methodology:

-

Reaction Setup: To a solution of 2,3-dimethylbenzyl alcohol (10 mmol) in anhydrous dichloromethane (20 mL) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add a catalytic amount of N,N-dimethylformamide (20 µL).

-

Addition of Thionyl Chloride: Cool the reaction mixture to 0°C using an ice bath. Slowly add thionyl chloride (12 mmol) dropwise to the stirring solution.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Work-up: Carefully pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate (20 mL) to quench the excess thionyl chloride. Extract the aqueous layer with dichloromethane (3 x 20 mL).

-

Purification: Combine the organic layers, wash with water (20 mL) and then with brine (20 mL). Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude 2,3-Dimethylbenzyl chloride. Further purification can be achieved by vacuum distillation.

Causality in Experimental Choices:

-

Thionyl Chloride as Reagent: Thionyl chloride is a preferred reagent for this conversion as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed from the reaction mixture, simplifying purification.

-

Inert Atmosphere: An inert atmosphere is crucial to prevent side reactions with atmospheric moisture, which can hydrolyze thionyl chloride and the product.

-

Low-Temperature Addition: The dropwise addition of thionyl chloride at 0°C is a safety measure to control the exothermic reaction and prevent the formation of unwanted byproducts.

-

Catalytic DMF: DMF acts as a catalyst by forming a Vilsmeier-Haack type intermediate with thionyl chloride, which is more reactive towards the alcohol.

-

Aqueous Work-up: The use of sodium bicarbonate neutralizes the acidic byproducts and any remaining thionyl chloride.

Reactivity and Applications in Drug Development

The primary utility of 2,3-Dimethylbenzyl chloride in organic synthesis stems from the reactivity of the benzylic chloride. The chlorine atom is a good leaving group, making the benzylic carbon susceptible to nucleophilic attack. This allows for the formation of new carbon-carbon and carbon-heteroatom bonds.

The reaction can proceed through either an S(_N)1 or S(_N)2 mechanism, influenced by the reaction conditions and the nature of the nucleophile. The presence of the methyl groups on the benzene ring can influence the reaction pathway through steric and electronic effects.

The general workflow for utilizing 2,3-Dimethylbenzyl chloride as a synthetic intermediate is depicted in the following diagram:

Caption: Synthetic workflow of 2,3-Dimethylbenzyl chloride and its application.

Spectroscopic Characterization (Illustrative)

Disclaimer: Definitive spectroscopic data for 2,3-Dimethylbenzyl chloride is not widely published. The following data for a closely related isomer, 2,5-Dimethylbenzyl chloride, is provided for illustrative purposes. The spectral features are expected to be similar, with minor differences in chemical shifts and splitting patterns due to the different substitution pattern on the aromatic ring.

Expected ¹H NMR (CDCl₃):

-

Aromatic protons: Multiplets in the range of δ 7.0-7.3 ppm.

-

Benzylic protons (-CH₂Cl): A singlet around δ 4.6 ppm.

-

Methyl protons (-CH₃): Two singlets around δ 2.3 ppm.

Expected ¹³C NMR (CDCl₃):

-

Aromatic carbons: Peaks in the range of δ 125-140 ppm.

-

Benzylic carbon (-CH₂Cl): A peak around δ 46 ppm.

-

Methyl carbons (-CH₃): Peaks around δ 20 ppm.

Expected IR (neat):

-

C-H stretching (aromatic): ~3000-3100 cm⁻¹

-

C-H stretching (aliphatic): ~2850-3000 cm⁻¹

-

C=C stretching (aromatic): ~1450-1600 cm⁻¹

-

C-Cl stretching: ~600-800 cm⁻¹

Safety and Handling

2,3-Dimethylbenzyl chloride is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.

Hazard Identification:

-

Causes severe skin burns and eye damage.[4]

-

May cause an allergic skin reaction.

-

May be corrosive to metals.

Recommended Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and other protective clothing as necessary to prevent skin contact.

-

Respiratory Protection: Use a NIOSH/MSHA approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.

Handling and Storage:

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe mist or vapors.[4] Wash thoroughly after handling.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area. Keep away from incompatible materials such as bases, alcohols, amines, and metals.

First Aid Measures:

-

In case of skin contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get immediate medical attention.[4]

-

In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes. Get immediate medical attention.[4]

-

If inhaled: Remove to fresh air. If not breathing, give artificial respiration. Get immediate medical attention.[4]

-

If swallowed: Do NOT induce vomiting. Rinse mouth with water. Get immediate medical attention.[4]

Conclusion

2,3-Dimethylbenzyl chloride is a key synthetic intermediate with significant potential in the fields of pharmaceutical and agrochemical research. Its reactivity, centered on the benzylic chloride, allows for the versatile construction of complex organic molecules. A thorough understanding of its properties, synthesis, and safe handling procedures is essential for its effective and responsible use in a research and development setting. While detailed application data in specific drug syntheses may be proprietary, its role as a fundamental building block is undisputed.

References

An In-depth Technical Guide to the Reaction Mechanism of 2,3-Dimethylbenzyl Chloride Formation

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Dimethylbenzyl chloride is a valuable chemical intermediate in the synthesis of pharmaceuticals and other fine chemicals. A thorough understanding of its formation mechanisms is critical for optimizing reaction conditions, maximizing yield, and ensuring product purity. This guide provides a detailed examination of the two primary synthetic pathways for its formation: the free-radical side-chain chlorination of 2,3-dimethyltoluene and the nucleophilic substitution of 2,3-dimethylbenzyl alcohol. We will dissect the underlying principles of each mechanism, from radical stability to carbocation dynamics, and provide field-proven experimental protocols.

Introduction: Strategic Importance of 2,3-Dimethylbenzyl Chloride

Benzyl chlorides, as a class of compounds, are highly versatile intermediates in organic synthesis. The presence of the reactive chloromethyl group on the substituted benzene ring allows for a variety of subsequent transformations, primarily through nucleophilic substitution. 2,3-Dimethylbenzyl chloride (CAS No. 13651-55-3), in particular, serves as a key building block where the specific substitution pattern of the methyl groups is essential for the target molecule's architecture and biological activity.[1][2] A robust and well-understood synthesis is the first critical step in any multi-step drug development process involving this intermediate. The choice of synthetic route depends on factors such as starting material availability, cost, scalability, and the desired purity profile.

Synthetic Pathways and Mechanistic Dichotomy

The formation of 2,3-dimethylbenzyl chloride is predominantly achieved through two distinct and mechanistically different routes. The choice between them is a critical experimental decision dictated by the available precursor.

-

Free-Radical Side-Chain Chlorination: Starting from 2,3-dimethyltoluene (o-xylene), this pathway leverages the unique reactivity of the benzylic C-H bonds.

-

Nucleophilic Substitution: Starting from 2,3-dimethylbenzyl alcohol, this pathway involves the replacement of a hydroxyl group with a chloride ion.

This guide will explore the core mechanics of both pathways, highlighting the causality behind the required experimental conditions.

Pathway 1: Free-Radical Side-Chain Chlorination of 2,3-Dimethyltoluene

This method is a classic example of side-chain halogenation of an alkylbenzene.[3] The reaction's selectivity for the benzylic position over the aromatic ring is controlled by the reaction conditions, specifically the use of a radical initiator instead of a Lewis acid catalyst.[4][5]

Theoretical Foundation: The Benzylic Radical

The C-H bonds of the methyl groups in 2,3-dimethyltoluene are benzylic and, consequently, are the weakest sp³ hybridized C-H bonds in the molecule.[3] Homolytic cleavage of this bond, which occurs during the reaction, generates a 2,3-dimethylbenzyl radical. This radical is significantly stabilized by resonance, as the unpaired electron can be delocalized into the π-system of the aromatic ring. This inherent stability is the driving force for the reaction's preference for the side chain.[3]

The Three-Stage Reaction Mechanism

The chlorination proceeds via a free-radical chain mechanism, which can be broken down into three distinct stages: initiation, propagation, and termination.[6]

-

Initiation: The reaction is initiated by the homolytic cleavage of the chlorine molecule (Cl₂) into two highly reactive chlorine radicals (Cl•). This bond breaking requires an input of energy, typically supplied by ultraviolet (UV) light or heat.[3] Cl₂ + hν (or Δ) → 2 Cl•

-

Propagation: This is a two-step cycle where the product is formed, and the radical is regenerated to continue the chain.

-

A chlorine radical abstracts a hydrogen atom from one of the methyl groups of 2,3-dimethyltoluene, forming the resonance-stabilized 2,3-dimethylbenzyl radical and hydrogen chloride (HCl).

-

The newly formed benzyl radical reacts with another molecule of Cl₂, abstracting a chlorine atom to form the desired product, 2,3-dimethylbenzyl chloride, and regenerating a chlorine radical.

-

-

Termination: The chain reaction is terminated when two radicals combine, removing the reactive species from the cycle. This can happen in several ways, such as the combination of two chlorine radicals, two benzyl radicals, or a benzyl and a chlorine radical.

Visualization: Free-Radical Chlorination Workflow

Caption: Free-radical mechanism for side-chain chlorination.

Experimental Protocol: Synthesis via Side-Chain Chlorination

This protocol is adapted from general procedures for the free-radical chlorination of xylenes.[7][8]

Materials:

-

2,3-Dimethyltoluene (o-xylene)

-

Chlorine gas (Cl₂)

-

Inert solvent (e.g., carbon tetrachloride, CCl₄ - use with extreme caution or a safer alternative)

-

Nitrogen or Argon gas for inert atmosphere

-

Reaction vessel equipped with a gas inlet tube, condenser, mechanical stirrer, and a UV lamp (or heat source).

-

Scrubber system for HCl and excess chlorine (e.g., NaOH solution).

Procedure:

-

Charge the reaction vessel with 2,3-dimethyltoluene and the inert solvent.

-

Purge the system with nitrogen or argon to remove oxygen, which can interfere with radical reactions.

-

Initiate stirring and begin heating the mixture to reflux or turn on the UV lamp. The use of actinic radiation is a common free-radical initiator.[7]

-

Slowly bubble chlorine gas through the solution via the gas inlet tube. The rate of addition should be controlled to prevent excessive build-up of unreacted chlorine.

-

The reaction is exothermic. Maintain the desired temperature with external cooling if necessary.

-

Monitor the reaction progress using Gas Chromatography (GC) to track the consumption of the starting material and the formation of the mono-chlorinated product. Over-chlorination to form dichlorinated species is a potential side reaction.

-

Once the desired conversion is achieved, stop the chlorine flow and the initiator (turn off lamp/heat).

-

Purge the system with nitrogen to remove residual HCl and chlorine gas.

-

Wash the cooled reaction mixture with a dilute sodium bicarbonate solution to neutralize remaining HCl, followed by a water wash.

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

-

Filter off the drying agent and remove the solvent under reduced pressure.

-

Purify the crude 2,3-dimethylbenzyl chloride by vacuum distillation.

Pathway 2: Nucleophilic Substitution of 2,3-Dimethylbenzyl Alcohol

This route is often preferred in a laboratory setting due to the use of liquid reagents, which can be easier to handle than chlorine gas. The core of this transformation is the conversion of the hydroxyl group, a poor leaving group, into a species that can be readily displaced by a chloride ion.

Theoretical Foundation: The Benzylic Carbocation

The reaction of 2,3-dimethylbenzyl alcohol with reagents like thionyl chloride (SOCl₂) or concentrated HCl proceeds through a mechanism with significant Sₙ1 character.[9] The key intermediate is the 2,3-dimethylbenzyl carbocation. This carbocation is highly stabilized for two reasons:

-

Resonance: The positive charge on the benzylic carbon is delocalized across the aromatic ring, spreading the charge and increasing stability.[10]

-

Inductive Effect: The two methyl groups on the ring are electron-donating groups (EDGs), which further stabilize the adjacent positive charge through an inductive effect.[11][12]

This high degree of stabilization makes the formation of the carbocation intermediate energetically favorable, facilitating an Sₙ1-type pathway.[13]

Mechanism with Thionyl Chloride (SOCl₂)

Thionyl chloride is a highly effective reagent for this transformation. The mechanism is often described as an internal nucleophilic substitution (Sₙi), though it can also proceed via a distinct Sₙ1 pathway, especially with catalytic DMF.[14][15]

-

Activation of Alcohol: The lone pair on the alcohol's oxygen atom attacks the electrophilic sulfur atom of thionyl chloride, displacing a chloride ion.

-

Formation of Chlorosulfite Intermediate: A proton is lost (often to the previously displaced chloride ion or a weak base like pyridine if present), forming an alkyl chlorosulfite intermediate. This intermediate contains a much better leaving group (-OS(O)Cl) than the original hydroxyl group.

-

Formation of Product: The C-O bond of the chlorosulfite cleaves. This can occur in one of two ways:

-

Sₙ1 Pathway: The chlorosulfite group departs to form the stable 2,3-dimethylbenzyl carbocation and a chlorosulfite anion. The chloride ion then attacks the carbocation to form the final product.

-

Sₙi Pathway: The intermediate collapses in a concerted step where the chloride is delivered from the same face, and gaseous sulfur dioxide (SO₂) and hydrogen chloride (HCl) are released. The evolution of gaseous byproducts (SO₂ and HCl) makes the reaction thermodynamically favorable by driving the equilibrium towards the products.[15]

-

Visualization: Nucleophilic Substitution Workflow (SOCl₂)

Caption: Nucleophilic substitution mechanism using thionyl chloride.

Experimental Protocol: Synthesis from 2,3-Dimethylbenzyl Alcohol

This protocol is based on a general and reliable method for converting benzylic alcohols to chlorides using thionyl chloride, often catalyzed by DMF.[14][15]

Materials:

-

2,3-Dimethylbenzyl alcohol

-

Thionyl chloride (SOCl₂)

-

Anhydrous dichloromethane (CH₂Cl₂) or another suitable inert solvent

-

N,N-Dimethylformamide (DMF, catalytic amount)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

-

Dissolve 2,3-dimethylbenzyl alcohol (1.0 eq.) in anhydrous dichloromethane in a flask under a nitrogen or argon atmosphere.

-

Cool the stirred solution to 0°C using an ice-water bath.

-

Add a catalytic amount of DMF (e.g., 1-2 drops).[14]

-

Slowly add thionyl chloride (1.1 - 1.2 eq.) dropwise to the solution using a syringe. Vigorous gas evolution (SO₂ and HCl) will be observed.

-

After the addition is complete, continue stirring the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.

-

Monitor the reaction by Thin Layer Chromatography (TLC) or GC until the starting alcohol is completely consumed (typically 1-3 hours).[14]

-

Once complete, carefully pour the reaction mixture into a beaker of crushed ice and saturated NaHCO₃ solution to quench excess thionyl chloride and neutralize HCl.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer with additional dichloromethane (2 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the solution and concentrate under reduced pressure to yield the crude product.

-

If necessary, purify by silica gel column chromatography or vacuum distillation to obtain pure 2,3-dimethylbenzyl chloride.

Data Summary and Physicochemical Properties

A summary of key quantitative data for the final product is essential for characterization and downstream applications.

| Property | Value | Source |

| CAS Number | 13651-55-3 | [1] |

| Molecular Formula | C₉H₁₁Cl | [1] |

| Molecular Weight | 154.64 g/mol | [2] |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 227°C at 760 mmHg | [1][2] |

| Density | 1.033 g/cm³ | [1][2] |

| Refractive Index | 1.522 | [1] |

Conclusion

The synthesis of 2,3-dimethylbenzyl chloride can be approached from two mechanistically distinct directions. The free-radical chlorination of 2,3-dimethyltoluene is a robust method suitable for large-scale industrial production, relying on the selective reactivity of the benzylic position under UV or thermal initiation. The nucleophilic substitution of 2,3-dimethylbenzyl alcohol, particularly with thionyl chloride, offers a convenient and high-yielding laboratory-scale synthesis driven by the formation of a highly stabilized benzylic carbocation intermediate. The selection of the optimal pathway requires a careful analysis of starting material availability, scale, and safety considerations. A deep understanding of the underlying reaction mechanisms, as detailed in this guide, is paramount for achieving successful and reproducible outcomes in any research or development setting.

References

- 1. Page loading... [guidechem.com]

- 2. 2,3-Dimethylbenzyl chloride Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. Side chain Halogenation | Orgoreview [orgoreview.com]

- 4. studymind.co.uk [studymind.co.uk]

- 5. aromatic chlorination bromination electrophilic substitution in benzene methylbenzene mechanism reagents reaction conditions organic synthesis [docbrown.info]

- 6. Chlorination: Free Radical Mechanism, Chlorination of Alkanes, Alkenes, Benzene, Toluene, Benzoic Acid, HVZ Reaction, Practice Problems & FAQs in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]

- 7. US3350467A - Method for side-chain chlorination of xylene - Google Patents [patents.google.com]

- 8. Sciencemadness Discussion Board - Free Radical Chlorination of p-Xylene - Powered by XMB 1.9.11 [sciencemadness.org]

- 9. youtube.com [youtube.com]

- 10. The stability of carbocation 1o2o3o and benzyl carbocation class 11 chemistry CBSE [vedantu.com]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 12. reddit.com [reddit.com]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. rsc.org [rsc.org]

- 15. benchchem.com [benchchem.com]

Discovery and historical synthesis of chloromethylated xylenes

An In-Depth Technical Guide to the Discovery and Historical Synthesis of Chloromethylated Xylenes

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the discovery and historical synthesis of chloromethylated xylenes, compounds that serve as pivotal intermediates in the synthesis of fine chemicals, pharmaceuticals, and polymers. We will trace the journey from the initial isolation of xylene and the advent of chloromethylation chemistry to the evolution of sophisticated synthesis protocols. This paper emphasizes the causality behind experimental choices, the validation of protocols, and the authoritative scientific foundations of these methods. It is intended for researchers, chemists, and professionals in drug development who require a deep, actionable understanding of this classic yet evolving area of organic synthesis.

Historical Context and Discovery

The Isolation of Xylene

The story of chloromethylated xylenes begins with their parent aromatic hydrocarbon. In 1850, the French chemist Auguste Cahours first isolated a new aromatic compound from wood tar.[1][2] Noting its origin, he named it xylene, derived from the Greek word xylon for wood.[1] It was later understood that commercial xylene is a mixture of three structural isomers: ortho-(o-), meta-(m-), and para-(p-)xylene, along with ethylbenzene.[1][3] These isomers became foundational building blocks in the burgeoning petrochemical industry, with p-xylene in particular finding immense value as a precursor to terephthalic acid, a monomer for polyethylene terephthalate (PET) production.[1][4]

The Advent of Chloromethylation: The Blanc Reaction

The functionalization of aromatic rings with a chloromethyl (-CH₂Cl) group is a cornerstone of organic synthesis, enabling the introduction of a versatile chemical handle. This transformation is most famously achieved through the Blanc chloromethylation reaction . First reported by Grassi-Cristaldi and Maselli in 1898 and later systematically developed by Gustave Louis Blanc in 1923, this reaction involves the treatment of an aromatic compound with formaldehyde (CH₂O) and hydrogen chloride (HCl) in the presence of a Lewis acid catalyst, typically zinc chloride (ZnCl₂).[5][6]

The reaction's significance lies in its ability to directly introduce a reactive benzyl halide group onto an aromatic nucleus, which can be readily converted into other functional groups such as alcohols (-CH₂OH), aldehydes (-CHO), nitriles (-CH₂CN), and amines (-CH₂NH₂).[7]

Foundational Synthesis of Chloromethylated Xylenes

The application of the Blanc reaction to xylene was a logical and crucial step for producing xylylene dichlorides (more formally, bis(chloromethyl)benzenes), the dichloromethylated derivatives of xylene.[8] Early methodologies involved reacting xylene isomers with paraformaldehyde and hydrogen chloride. However, it was quickly established that the uncatalyzed reaction is impractically slow for industrial applications.[9]

The introduction of Lewis acid catalysts like ZnCl₂, SnCl₄, or AlCl₃ proved essential for achieving viable reaction rates.[9] The catalyst's role is to activate the formaldehyde electrophile, a critical step detailed in the mechanism below.

The Blanc Reaction Mechanism

The chloromethylation of xylene is a classic electrophilic aromatic substitution. The causality of the process is rooted in the generation of a potent electrophile from formaldehyde.

-

Activation of Formaldehyde: Under strong acidic conditions and in the presence of a Lewis acid like ZnCl₂, the formaldehyde carbonyl oxygen is protonated. This coordination makes the carbonyl carbon significantly more electron-deficient and thus a more powerful electrophile (a hydroxycarbenium ion, [CH₂=OH]⁺).[5][7]

-

Electrophilic Attack: The π-electron system of the xylene ring, activated by its two electron-donating methyl groups, attacks the electrophilic carbon of the activated formaldehyde. This step forms a resonance-stabilized carbocation intermediate (a sigma complex).

-

Rearomatization: A proton is lost from the ring, restoring its aromaticity and resulting in the formation of a hydroxymethyl derivative (a benzyl alcohol).

-

Conversion to Chloride: In the presence of excess concentrated HCl, the newly formed benzyl alcohol is rapidly protonated at its hydroxyl group, which is then displaced by a chloride ion via an Sₙ reaction to yield the final chloromethylated xylene product and water.[5]

Caption: Mechanism of the Lewis acid-catalyzed Blanc chloromethylation.

Early Challenges and Process Limitations

While effective, the classic Blanc reaction presented significant challenges:

-

By-product Formation: High reactant concentrations or elevated temperatures could lead to a secondary reaction where the chloromethylated product acts as an electrophile, attacking another xylene molecule to form unwanted diarylmethane by-products.[6]

-

Safety Hazards: A major concern in all chloromethylation reactions is the potential formation of trace amounts of bis(chloromethyl) ether (BCME) as a by-product. BCME is a potent human carcinogen, necessitating strict handling protocols and process control.[5][6]

-

Selectivity: Controlling the degree of chloromethylation (mono- vs. di-substitution) and the position of substitution on the aromatic ring was difficult, often leading to complex product mixtures requiring purification.

A 1960 patent provided extensive data on the dichloromethylation of o-xylene, illustrating the delicate balance of reaction parameters. As shown in the table below, slight changes in molar ratios and temperature dramatically impact the product distribution.

| Experiment No. | Mols HCl / Mol o-Xylene | Mols ZnCl₂ / Mol o-Xylene | Mols CH₂O / Mol o-Xylene | Temp (°C) | Time (hr) | Dichloromethyl-o-xylene (%) |

| 1 | 2 | 0.3 | 2 | 95 | 1.0 | 2.1 |

| 2 | 10 | 1.0 | 6 | 85 | 1.0 | 10.6 |

| 5 | 14 | 2.0 | 5 | 85 | 1.5 | 38.3 |

| 6 | 5 | 1.0 | 2 | 95 | 1.5 | 48.7 (Monochloro) |

| Data synthesized from U.S. Patent 2,964,573.[10] This data underscores the empirical nature of early process optimization, where maximizing the desired dichloromethylated product (Exp. 5) required careful tuning, while other conditions favored the monochloromethylated product (Exp. 6). |

Evolution of Synthesis Methodologies

To overcome the limitations of the classic Blanc reaction, researchers developed more sophisticated and efficient methods. These advancements focused on improving reaction rates, enhancing selectivity, and enabling milder reaction conditions.

Phase Transfer Catalysis (PTC)

A significant technological improvement was the application of phase-transfer catalysis (PTC) in the 1960s.[7] The chloromethylation of xylene is typically a heterogeneous reaction, with the aqueous acidic phase containing formaldehyde and the organic phase containing xylene. PTC facilitates the reaction by transporting a reactant from one phase to another where the reaction can occur.

Quaternary ammonium salts are commonly used as phase transfer catalysts.[7] They can form a complex with the chloromethylating species in the aqueous phase and transport it into the organic phase, thereby dramatically increasing the reaction rate and yield under milder conditions. This approach also offers the advantages of using low-cost reagents and consuming less energy compared to classical techniques.[7]

The following protocol is based on an optimized procedure for the synthesis of chloromethylated m-xylene.[7]

-

Reagent Preparation: In a reaction vessel equipped with a stirrer, condenser, and thermometer, mix m-xylene, paraformaldehyde (molar ratio of [CH₂O]/[m-xylene] = 2), sodium chloride (0.26 moles), and the quaternary ammonium salt catalyst (e.g., C₆H₃(CH₃)₂[CH₂N⁺(CH₃)₃]Cl⁻ at 0.07 mol).

-

Acid Addition: Slowly add concentrated sulfuric acid to the mixture.

-

Reaction: Heat the mixture to 80°C in an oil bath under vigorous agitation. Maintain the reaction for 90 minutes.

-

Work-up: After cooling, extract the organic phase with a suitable solvent like diethyl ether.

-

Drying and Analysis: Dry the organic phase over anhydrous calcium chloride (CaCl₂). The product composition can then be analyzed by gas chromatography (GC) and characterized by IR and Mass Spectroscopy.

Caption: Experimental workflow for PTC-catalyzed chloromethylation.

Ionic Liquids as Catalysts

More recently, ionic liquids (ILs) have emerged as novel catalysts for chloromethylation.[11] ILs are salts with low melting points that can act as both solvent and catalyst. In a study on the chloromethylation of o-xylene, various alkylimidazolium bromide salts were tested.[11] The long-chain 1-dodecyl-3-methylimidazolium bromide ([C₁₂mim]Br) was found to be the most effective catalyst, achieving a product yield of 89.8% at 70°C after 10 hours.[11] The use of ILs offers potential advantages in catalyst recyclability and process simplification.[12]

Photochemical Chlorination

An alternative pathway to xylylene dichlorides, distinct from the Blanc reaction, is the free-radical chlorination of the methyl groups on the xylene ring. This reaction is typically initiated by UV light.[8] Unlike the Blanc reaction, which is an electrophilic substitution on the aromatic ring, this method is a free-radical substitution on the side chains. It avoids the use of formaldehyde and strong acids but can be less selective, potentially leading to a mixture of mono-, di-, and higher chlorinated products, as well as ring-chlorinated species if not carefully controlled.[13]

Isomers and Industrial Relevance

The three isomers of xylylene dichloride have distinct chemical structures and applications. Their synthesis often starts with the corresponding purified xylene isomer.

Caption: The three structural isomers of xylylene dichloride.

Industrially, chloromethylated xylenes are valuable intermediates. For example, p-xylylene dichloride is a key monomer used in the synthesis of polymers like poly(p-phenylene vinylene) (PPV), which has applications in materials science and electronics.[14] Modern industrial processes often employ continuous flow reactors and focus on catalyst recycling to improve economic and environmental performance.[15]

Conclusion

The synthesis of chloromethylated xylenes has evolved significantly from its origins in the classic Blanc reaction. The initial discoveries provided a powerful but challenging method for functionalizing xylenes. Through decades of research, driven by the need for greater efficiency, safety, and selectivity, advanced catalytic systems involving phase transfer catalysts and ionic liquids have been developed. These modern techniques offer milder reaction conditions, higher yields, and simpler protocols, making the production of these vital chemical intermediates more amenable to the demands of the pharmaceutical, fine chemical, and polymer industries. This historical and technical progression exemplifies the core principles of process chemistry: building upon foundational reactions to develop robust, safe, and efficient synthetic routes.

References

- 1. Xylene - Wikipedia [en.wikipedia.org]

- 2. History of Xylene - Labtag Blog [blog.labtag.com]

- 3. atsdr.cdc.gov [atsdr.cdc.gov]

- 4. researchgate.net [researchgate.net]

- 5. Blanc chloromethylation - Wikipedia [en.wikipedia.org]

- 6. jk-sci.com [jk-sci.com]

- 7. iosrjournals.org [iosrjournals.org]

- 8. Xylylene dichloride - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. US2964573A - Dichloromethylation of xylenes - Google Patents [patents.google.com]

- 11. ccspublishing.org.cn [ccspublishing.org.cn]

- 12. CN101774880A - Method for catalytic reaction of chloromethylation of aromatic cyclic compound - Google Patents [patents.google.com]

- 13. US2814649A - Process for separation of chlorinated xylenes - Google Patents [patents.google.com]

- 14. Cas 623-25-6,alpha,alpha'-Dichloro-p-xylene | lookchem [lookchem.com]

- 15. Continuous production process of p-xylylene dichloride and device - Eureka | Patsnap [eureka.patsnap.com]

An In-depth Technical Guide to the IUPAC Nomenclature of Substituted Benzyl Chlorides

For professionals in chemical research and drug development, precision in communication is paramount. The unambiguous naming of chemical structures according to internationally recognized standards is the foundation of this precision. This guide provides a detailed exploration of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature for substituted benzyl chlorides, a class of compounds widely used as reactive intermediates in organic synthesis. We will dissect the logic behind the IUPAC rules, moving from the foundational parent structure to complex, polysubstituted derivatives.

Part 1: Deconstructing the Parent Moiety: Benzyl Chloride vs. (Chloromethyl)benzene

At the heart of this topic is the parent structure, commonly known as benzyl chloride. While this name is widely used and understood, the Preferred IUPAC Name (PIN) is (chloromethyl)benzene [1][2].

Causality Behind the PIN: The preference for (chloromethyl)benzene stems from the principles of substitutive nomenclature. In this system, a parent hydride (benzene) is modified by replacing hydrogen atoms with substituent groups.

-

Benzene (C₆H₆) is the parent hydride.

-

A methyl group (-CH₃) attached to benzene creates methylbenzene (trivial name: toluene).

-

When one of the methyl hydrogens is replaced by chlorine, it becomes a substituted methyl group: -CH₂Cl (chloromethyl) .

Therefore, the most systematic name is constructed by indicating the chloromethyl group as a substituent on the benzene ring, leading to (chloromethyl)benzene[2]. The parentheses are crucial to indicate that the chlorine atom is part of the methyl group and not directly attached to the benzene ring[2]. Another systematic name, chlorophenylmethane, is also considered correct, treating methane as the parent hydride substituted with both a phenyl (-C₆H₅) and a chloro (-Cl) group[3][4][5]. However, for the purposes of naming substituted aromatic rings, (chloromethyl)benzene provides a more intuitive and consistent framework.

| Common Name | Preferred IUPAC Name (PIN) | Other Systematic Name |

| Benzyl chloride | (Chloromethyl)benzene | Chlorophenylmethane |

Part 2: The Protocol for Naming Substituted Derivatives

The systematic naming of substituted benzyl chlorides follows a hierarchical set of rules designed to produce a single, unambiguous name. The process involves identifying the parent structure, locating and naming substituents, and assembling the components in the correct order.

Step-by-Step Naming Workflow

-

Identify the Parent Structure : The parent is the benzene ring bearing the (chloromethyl) group. The entire C₆H₅CH₂Cl moiety establishes the base name.

-

Numbering the Ring : The carbon atom on the benzene ring attached to the (chloromethyl) group is assigned locant 1 . This is the anchor point for numbering the rest of the ring[6].

-

Lowest Locant Rule : The ring is numbered clockwise or counter-clockwise to assign the lowest possible numbers to the other substituents[6]. If a conflict arises, the substituent that comes first alphabetically is given the lower number.

-

Identify and Name Substituents : All other groups attached to the benzene ring are identified (e.g., -Br as bromo, -NO₂ as nitro, -CH₃ as methyl).

-

Alphabetize Substituents : The substituents are listed in alphabetical order, irrespective of their locant number. Prefixes like 'di-', 'tri-', etc., are ignored for alphabetization purposes.

-

Assemble the Final Name : The name is constructed by listing the substituents with their locants, in alphabetical order, followed by the parent name "(chloromethyl)benzene".

This systematic process ensures consistency and clarity. A visual representation of this workflow is provided below.

Caption: Workflow for naming substituted benzyl chlorides.

Practical Examples and Field Insights

Let's apply this protocol to several examples to illustrate its application.

Example 1: A Disubstituted Benzyl Chloride

Consider a molecule with a chlorine atom at the ortho position relative to the chloromethyl group.

-

Parent : (Chloromethyl)benzene

-

Numbering : The -CH₂Cl group is at C1. The second chlorine is at C2.

-

Substituent : A 'chloro' group at position 2.

-

Assembly : 2-Chloro-(chloromethyl)benzene.

Note that while the common name o-chlorobenzyl chloride is often used, the systematic IUPAC name is more precise[7]. The NIST Chemistry WebBook lists this compound as Benzene, 1-chloro-2-(chloromethyl)-[7].

Example 2: A Polysubstituted Benzyl Chloride

Consider a molecule with a nitro group at position 4 and a bromine atom at position 2.

-

Parent : (Chloromethyl)benzene

-

Numbering : -CH₂Cl is at C1. This gives locants 2 for bromine and 4 for the nitro group.

-

Substituents : 2-bromo, 4-nitro.

-

Alphabetization : 'Bromo' comes before 'nitro'.

-

Assembly : 2-Bromo-4-nitro-(chloromethyl)benzene.

Part 3: Navigating Functional Group Priority

When the benzene ring is part of a molecule containing functional groups of higher priority (e.g., carboxylic acids, aldehydes), the naming convention changes. Halogens have a relatively low priority in the IUPAC system[8][9]. If a higher-priority functional group is present, it defines the parent name of the compound, and the substituted benzyl chloride moiety is treated as a substituent.

Table of Functional Group Priorities (Abbreviated)

| Priority | Functional Group | Suffix (if highest) | Prefix (if substituent) |

| High | Carboxylic Acid (-COOH) | -oic acid | carboxy- |

| Aldehyde (-CHO) | -al | formyl- | |

| Ketone (C=O) | -one | oxo- | |

| Alcohol (-OH) | -ol | hydroxy- | |

| Amine (-NH₂) | -amine | amino- | |

| Low | Halogen (-Cl, -Br) | - | chloro-, bromo- |

Source: Adapted from IUPAC guidelines[8][9][10][11].

Example: Benzyl Chloride Moiety as a Substituent

Consider a benzoic acid derivative.

-

Highest Priority Group : The carboxylic acid (-COOH) group defines the parent name as benzoic acid .

-

Numbering : The carbon of the -COOH group is attached to C1 of the ring.

-

Substituent : The -(CH₂Cl) group is a substituent. Let's say it's at position 4. It is named 4-(chloromethyl) .

-

Assembly : 4-(Chloromethyl)benzoic acid.

This hierarchical approach is a self-validating system that ensures the principal functional group dictates the core nomenclature, providing consistency across diverse chemical families[10][12].

References

- 1. Benzyl chloride - Wikipedia [en.wikipedia.org]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. Why is the IUPAC Name of Benzyl chloride chlorophenylmethane and not chlo.. [askfilo.com]

- 4. brainly.in [brainly.in]

- 5. IUPAC name of benzyl chloride is chlorophenylmethane. [allen.in]

- 6. Naming Aromatic Compounds - Chemistry Steps [chemistrysteps.com]

- 7. Benzene, 1-chloro-2-(chloromethyl)- [webbook.nist.gov]

- 8. youtube.com [youtube.com]

- 9. IUPAC nomenclature of organic chemistry - Wikipedia [en.wikipedia.org]

- 10. Functional Groups in Organic Chemistry: Types & Examples [vedantu.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Stability and Storage of 2,3-Dimethylbenzyl Chloride

Executive Summary

This guide provides a comprehensive analysis of the chemical stability, optimal storage conditions, and safe handling procedures for 2,3-dimethylbenzyl chloride. As a reactive organochlorine compound, its integrity is paramount for successful application in research and pharmaceutical synthesis. The primary degradation pathway is hydrolysis to 2,3-dimethylbenzyl alcohol, a reaction significantly accelerated by moisture. Secondary degradation routes include thermal decomposition, which is catalyzed by common metals, and potential polymerization. Maintenance of product purity requires stringent control over storage temperature, atmosphere, and container materials. This document outlines the mechanistic basis for these recommendations and provides actionable protocols for laboratory use.

Chemical and Physical Properties

2,3-Dimethylbenzyl chloride is a colorless to slightly yellow liquid with a pungent odor.[1] Its utility as a chemical intermediate is derived from the reactivity of the benzylic chloride group. A summary of its key physical properties is presented below.

| Property | Value | Source(s) |

| Chemical Formula | C₉H₁₁Cl | [2][3] |

| Molecular Weight | 154.64 g/mol | [2] |

| CAS Number | 13651-55-3 | [2] |

| Appearance | Colorless liquid | [4] |

| Boiling Point | 227 °C at 760 mmHg | [4] |

| Density | 1.033 g/cm³ | [4] |

| Flash Point | 89 °C | [2] |

| Refractive Index | 1.522 | [4] |

| Solubility | Very slightly soluble in water; miscible with organic solvents. | [5] |

Core Stability and Reactivity Profile

The stability of 2,3-dimethylbenzyl chloride is dictated by the inherent reactivity of the C-Cl bond at the benzylic position. This reactivity is a double-edged sword: it makes the compound a versatile synthetic building block but also renders it susceptible to degradation if not stored and handled correctly.

Inherent Reactivity of the Benzylic Chloride Functional Group

The carbon-chlorine bond in benzyl chlorides is labile due to the stability of the resulting benzyl carbocation intermediate. The phenyl ring stabilizes the positive charge that develops on the benzylic carbon during nucleophilic substitution reactions through resonance.[6][7] In the case of 2,3-dimethylbenzyl chloride, the two electron-donating methyl groups on the aromatic ring further stabilize this carbocation, enhancing its reactivity compared to unsubstituted benzyl chloride.[4]

Primary Degradation Pathway: Hydrolysis (Solvolysis)

The most significant and common degradation pathway for 2,3-dimethylbenzyl chloride is hydrolysis, a reaction with water (moisture) to form 2,3-dimethylbenzyl alcohol and hydrochloric acid.[5] This reaction can proceed through either an SN1 or SN2 mechanism, often competing.[7][8]

-

SN1 Mechanism: This pathway involves the formation of a stable benzylic carbocation as the rate-determining step. Given the stabilizing effect of the two methyl groups, this pathway is highly probable, especially in the presence of protic solvents like water.[7]

-

SN2 Mechanism: This pathway involves a backside attack by a nucleophile (water). While benzylic halides are reactive towards SN2, the SN1 pathway is likely a major contributor for this specific substituted compound due to carbocation stability.[8]

Regardless of the precise mechanism, the practical consequence is the same: exposure to moisture, even atmospheric humidity, will lead to the formation of impurities.

Caption: Predominant SN1 hydrolysis pathway for 2,3-dimethylbenzyl chloride.

Secondary Degradation Pathways

Beyond hydrolysis, other factors can compromise the integrity of the compound.

-

Thermal Decomposition: Excessive heat can cause the elimination of hydrogen chloride, leading to the formation of undesirable, often colored, condensation and polymerization products.[2][9] This process is significantly catalyzed by metals such as iron, aluminum, and zinc.[9][10] Thermal decomposition of benzyl chloride has been measured to begin in the range of 290-370 °C, but this can be lowered by contaminants.[10]

-

Photolytic Decomposition: Benzyl chloride can undergo photodecomposition, primarily through the cleavage of the C-Cl bond to form a benzyl radical and a chlorine atom.[11] This can initiate a cascade of free-radical reactions, leading to various byproducts. Therefore, protection from light is crucial.

-

Polymerization/Condensation: In the presence of catalysts (e.g., metals), benzyl chloride can polymerize with the evolution of heat and hydrogen chloride.[12] This can result in the formation of complex polymeric byproducts.

Caption: Key degradation pathways for 2,3-dimethylbenzyl chloride.

Recommended Storage and Handling Protocols

Adherence to strict storage and handling protocols is essential to prevent degradation and ensure user safety. The compound is corrosive and causes severe skin burns and eye damage.[13]

Optimal Storage Conditions

The following conditions are recommended to maximize the shelf-life and maintain the purity of 2,3-dimethylbenzyl chloride.

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C | Minimizes thermal degradation and slows the rate of hydrolysis.[2] |

| Atmosphere | Store under an inert atmosphere (e.g., Nitrogen, Argon). | Excludes atmospheric moisture, preventing the primary hydrolysis degradation pathway. |

| Light | Store in an amber or opaque container in a dark location. | Prevents photolytic decomposition initiated by UV or visible light.[14] |